molecular formula C8H6I2O2 B130967 6,7-DIIODOBENZO(1,4)DIOXAN CAS No. 155303-91-6

6,7-DIIODOBENZO(1,4)DIOXAN

Cat. No.: B130967
CAS No.: 155303-91-6
M. Wt: 387.94 g/mol
InChI Key: ZLFKBNAGGCAGAD-UHFFFAOYSA-N
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Description

6,7-DIIODOBENZO(1,4)DIOXAN: is a chemical compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol . This compound is characterized by the presence of two iodine atoms attached to a dihydrobenzo[b][1,4]dioxine core structure. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6,7-DIIODOBENZO(1,4)DIOXAN is used in various scientific research applications, including:

Future Directions

The use of dialkyl carbonates (DACs) as green reagents and solvents for the synthesis of several 5- and 6-membered heterocycles, including 2,3-dihydrobenzo[b][1,4]dioxine derivatives, has been highlighted . This suggests potential future directions for the green synthesis of compounds like 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIIODOBENZO(1,4)DIOXAN typically involves the iodination of 2,3-dihydrobenzo[b][1,4]dioxine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar iodination reactions. The process is scaled up to meet industrial demands, and the product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine: A similar compound without iodine atoms.

    6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: A brominated analog with similar chemical properties.

    6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine: A chlorinated analog with different reactivity.

Uniqueness: 6,7-DIIODOBENZO(1,4)DIOXAN is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological properties compared to its brominated and chlorinated analogs. The iodine atoms enhance the compound’s ability to participate in substitution and oxidation reactions, making it valuable in various research applications .

Properties

IUPAC Name

6,7-diiodo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFKBNAGGCAGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565380
Record name 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155303-91-6
Record name 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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